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2-(2-Methoxyethyl)benzonitrile

Cat. No.: B14058632
M. Wt: 161.20 g/mol
InChI Key: WEENFVLQNFKKMZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)benzonitrile is a chemical compound with the molecular formula C11H13NO2 . It belongs to the class of benzonitrile derivatives, which are widely recognized as valuable intermediates in organic synthesis and pharmaceutical research . The structure incorporates both a nitrile group and a methoxyethyl side chain, making it a potential versatile building block for the construction of more complex molecules. Benzonitriles, in general, are stable compounds and are frequently employed in coordination chemistry as ligands for transition metals, forming complexes that are soluble in organic solvents and serve as useful synthetic intermediates . The specific properties and applications of this compound in research, such as its mechanism of action in particular reactions or its physical-chemical data, are areas for further investigation. Researchers are encouraged to explore its utility in developing new materials, active pharmaceutical ingredients (APIs), or as a precursor in heterocyclic chemistry. Please Note: This product is strictly for research purposes and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B14058632 2-(2-Methoxyethyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(2-methoxyethyl)benzonitrile

InChI

InChI=1S/C10H11NO/c1-12-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-7H2,1H3

InChI Key

WEENFVLQNFKKMZ-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=CC=C1C#N

Origin of Product

United States

Synthetic Methodologies for 2 2 Methoxyethyl Benzonitrile

Direct Cyano Group Introduction on Aromatic Systems

This approach begins with a benzene (B151609) derivative possessing the 2-(2-methoxyethyl) side chain, followed by the introduction of a cyano group at the ortho position.

Cyanation of Aryl Halides via Transition Metal Catalysis

One of the most powerful and widely used methods for synthesizing aryl nitriles is the transition metal-catalyzed cross-coupling of aryl halides with a cyanide source. researchgate.net This method is applicable to the synthesis of 2-(2-Methoxyethyl)benzonitrile starting from 1-halo-2-(2-methoxyethyl)benzene. Palladium, nickel, and copper catalysts are commonly employed for this transformation. researchgate.net

Palladium-catalyzed cyanation has seen significant development, allowing for the efficient conversion of aryl bromides, iodides, and even chlorides into the corresponding benzonitriles. rsc.org These reactions typically utilize a palladium(0) or palladium(II) precursor, a phosphine (B1218219) ligand, and a cyanide source. researchgate.net Nickel-catalyzed methods have also emerged as a cost-effective and practical alternative. organic-chemistry.orgmdpi.com Recent advancements include photochemically-enabled, nickel-catalyzed cyanation that proceeds under mild conditions using 1,4-dicyanobenzene as a safer cyanating agent. organic-chemistry.org This approach avoids external photosensitizers and is tolerant of various functional groups. organic-chemistry.org

Key components of these reactions include:

Aryl Halide: 1-bromo-2-(2-methoxyethyl)benzene (B1312046) or 1-iodo-2-(2-methoxyethyl)benzene would be the ideal substrates.

Catalyst: Palladium complexes like Pd(PPh₃)₄ or nickel complexes such as NiCl₂ with a phenanthroline ligand are representative examples. researchgate.netmdpi.com

Cyanide Source: Traditional sources like KCN or Zn(CN)₂ are effective but toxic. Modern methods employ reagents like K₄[Fe(CN)₆] or organic cyanating agents to enhance safety and functional group tolerance. researchgate.netrsc.org

The general reaction is shown below:

General reaction scheme for the cyanation of an aryl halide.

Table 1: Comparison of Catalytic Systems for Aryl Halide Cyanation

Catalyst SystemCyanide SourceSubstrate ScopeGeneral Conditions
Palladium/Phosphine LigandZn(CN)₂, K₄[Fe(CN)₆]Aryl iodides, bromides, triflatesHigh temperature, inert atmosphere researchgate.netrsc.orgrsc.org
Nickel/dtbbpy (photochemical)1,4-DicyanobenzeneAryl bromides, chloridesVisible light irradiation, room temperature organic-chemistry.org
Nickel/1,10-phenanthrolineCyanogen bromide (BrCN)Aryl iodides, bromides50 °C, N₂ atmosphere, with Zn powder as reductant mdpi.com

Conversion of Aldehydes and Carboxylic Acids to Nitriles

An alternative strategy involves the functional group transformation of an aldehyde or carboxylic acid precursor. Starting with 2-(2-methoxyethyl)benzaldehyde or 2-(2-methoxyethyl)benzoic acid, the nitrile can be formed through established oxidative or dehydrative processes.

The conversion of aldehydes to nitriles can be performed in a one-pot reaction. organic-chemistry.org A common method involves the initial formation of an aldoxime by reaction with hydroxylamine (B1172632), followed by dehydration to yield the nitrile. chemguide.co.uk Direct conversion is also possible using reagents such as molecular iodine in aqueous ammonia, which facilitates an oxidative transformation. organic-chemistry.orgacs.org Another approach uses O-phenylhydroxylamine hydrochloride in an aqueous buffer, which is efficient for various aldehyde substrates. nih.gov

For carboxylic acids, the synthesis typically proceeds through a primary amide intermediate, 2-(2-methoxyethyl)benzamide. This intermediate is then subjected to dehydration, as detailed in the following section. Direct conversion of carboxylic acids to nitriles is less common but can be achieved under specific conditions, for instance, using bis(2-methoxyethyl)aminosulfur trifluoride. acs.org

Dehydration of Primary Amides and Aldoximes

The final step in several synthetic routes to nitriles is the dehydration of a more oxidized precursor like a primary amide or an aldoxime. organic-chemistry.orgchemguide.co.uk

Starting from 2-(2-methoxyethyl)benzamide, dehydration can be accomplished using a variety of strong dehydrating agents. chemguide.co.uk Phosphorus(V) oxide (P₄O₁₀) is a classic reagent for this transformation, where heating a solid mixture of the amide and P₄O₁₀ results in the formation of the nitrile, which can be isolated by distillation. chemguide.co.uk Other reagents such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and phenylphosphonic dichloride have also been successfully employed, often in the presence of a base like pyridine (B92270). researchmap.jp

Similarly, if 2-(2-methoxyethyl)benzaldehyde is first converted to its corresponding aldoxime, subsequent dehydration provides the target nitrile. This step can be carried out using reagents like oxalyl chloride with a catalytic amount of dimethyl sulfoxide, providing a rapid conversion at room temperature. organic-chemistry.org

Construction of the 2-Methoxyethyl Side Chain

This synthetic paradigm starts with a functionalized benzonitrile (B105546) and focuses on building the 2-methoxyethyl side chain at the ortho position.

Etherification Reactions for Methoxyethyl Moiety Formation

This route logically begins with 2-(2-hydroxyethyl)benzonitrile (B1394167). The formation of the methoxyethyl ether is typically achieved via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

The reaction can be summarized as follows:

Deprotonation: 2-(2-hydroxyethyl)benzonitrile is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the corresponding sodium or potassium alkoxide. google.comgoogle.com

Nucleophilic Substitution: The resulting alkoxide is then reacted with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The alkoxide displaces the iodide or sulfate leaving group to form the desired methyl ether.

This type of etherification is a robust and well-established reaction in organic synthesis. organic-chemistry.org The choice of base and solvent (e.g., DMF, acetonitrile) can be optimized to ensure high yields. google.com

Carbon-Carbon Bond Formation Strategies for Alkyl Chain Assembly

A more complex approach involves the creation of the carbon-carbon bond that connects the ethyl group to the benzonitrile ring. Such strategies are fundamental in organic synthesis and can be adapted for this specific target. vanderbilt.eduarkat-usa.orgscholaris.ca

One plausible method is the cross-coupling of a 2-halobenzonitrile (e.g., 2-bromobenzonitrile) with an organometallic reagent containing the 2-methoxyethyl fragment. For example, a Negishi or Suzuki coupling could be employed:

Negishi Coupling: 2-bromobenzonitrile (B47965) could be reacted with (2-methoxyethyl)zinc chloride in the presence of a palladium catalyst.

Suzuki Coupling: A reaction between 2-bromobenzonitrile and a boronic acid or ester derivative, such as (2-methoxyethyl)boronic acid, could be catalyzed by a palladium complex.

These cross-coupling reactions are known for their high functional group tolerance, making them suitable for substrates containing a nitrile group. rsc.org Another strategy could involve the reaction of 2-lithiobenzonitrile (generated from 2-bromobenzonitrile via lithium-halogen exchange) with 2-methoxy-1-bromoethane, although side reactions could be a challenge. The development of C-C bond formation in aqueous media also presents potential, though specific application to this system would require investigation. arkat-usa.org

Multi-Component and Tandem Synthetic Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. aablocks.com Similarly, tandem or domino reactions, involving two or more sequential bond-forming transformations under the same reaction conditions without isolating intermediates, streamline synthetic processes. nih.gov

While specific MCRs for the direct synthesis of this compound are not extensively documented in dedicated studies, the principles can be applied. A hypothetical multi-component approach could involve the reaction of a suitably protected 2-halobenzaldehyde, a source of cyanide (e.g., trimethylsilyl (B98337) cyanide), and a methoxyethylating agent in a one-pot process catalyzed by a transition metal. Such strategies are prized for their atom economy and reduction of waste-generating workup and purification steps. aablocks.com

Tandem reactions represent a powerful strategy for constructing the this compound framework. For instance, a process could be envisioned starting from 2-bromobenzyl alcohol. A tandem sequence might involve an initial etherification to install the methoxyethyl group, followed by an in-situ oxidation to the aldehyde, and a subsequent cyanation. Another potential tandem approach could start from 2-alkynylbenzonitriles, which undergo domino reactions to form complex heterocyclic systems, demonstrating the utility of the nitrile group in guiding complex transformations. researchgate.netchemrxiv.org

Table 1: Illustrative Tandem Reaction Approach

StepReaction TypeStarting MaterialReagent(s)Intermediate/Product
1Etherification2-Bromobenzyl alcoholNaH, 2-bromoethyl methyl ether1-bromo-2-((2-methoxyethoxy)methyl)benzene
2Cyanation1-bromo-2-((2-methoxyethoxy)methyl)benzeneCuCN2-((2-Methoxyethoxy)methyl)benzonitrile

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. researchgate.netijfmr.com This involves the use of sustainable solvents, reduction of hazardous byproducts, and the development of catalyst-free or metal-free reaction pathways.

Application of Ionic Liquids and Sustainable Solvent Systems

Traditional organic solvents are often volatile, toxic, and difficult to recycle. acs.org Green chemistry encourages their replacement with more environmentally benign alternatives. nih.gov For the synthesis of benzonitriles, including this compound, several green solvent systems can be considered.

Ionic Liquids (ILs): These are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and tunable solvating properties. tcichemicals.com They can function as both the solvent and catalyst in chemical reactions. rsc.org In the synthesis of benzonitriles from aldehydes, specific ionic liquids have been shown to act as recyclable catalysts and co-solvents, eliminating the need for metal salt catalysts and simplifying product separation. rsc.org For example, the ionic liquid [HSO₃-b-Py]·HSO₄ has been used for the green synthesis of various nitriles with excellent yields. rsc.org The non-volatile nature of ILs reduces air pollution and their ability to be recycled makes the process more economical and sustainable. tcichemicals.com

Sustainable Solvent Systems: Beyond ionic liquids, other green solvents include water, supercritical fluids (like CO₂), and bio-based solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govwhiterose.ac.ukmdpi.com Water is an ideal green solvent due to its abundance and non-toxicity, and aqueous conditions have been successfully applied for the metal-free synthesis of related nitrogen-containing heterocycles. researchgate.netrsc.org Solvents like bis(2-methoxyethyl) ether have been identified as substances of very high concern, reinforcing the need to shift towards safer alternatives. rsc.org

Table 2: Comparison of Conventional vs. Green Solvents for Nitrile Synthesis

Solvent TypeExample(s)AdvantagesDisadvantagesCitation(s)
Conventional Toluene, Dichloromethane (DCM)Good solubility for many organic reagents.Volatile, toxic, environmental persistence. whiterose.ac.uk
Ionic Liquids [BMIm][BF₄], [HSO₃-b-Py]·HSO₄Non-volatile, recyclable, can be catalytic.Higher cost, potential toxicity concerns. rsc.orgionike.com
Bio-based 2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity.May have lower solvency for some reactants. whiterose.ac.uk
Aqueous WaterNon-toxic, non-flammable, inexpensive.Poor solubility for non-polar organic compounds. mdpi.com

Catalyst-Free or Metal-Free Methodologies

Eliminating catalysts, particularly those based on heavy or precious metals, is a core goal of green chemistry. Metal catalysts can contaminate the final product and the environment, and their removal often requires additional purification steps.

Recent research has demonstrated the feasibility of metal-free and catalyst-free synthesis for related compounds. For instance, a highly efficient, metal-free, and additive-free protocol has been developed for the synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile derivatives in water. researchgate.netchemrxiv.orgrsc.org This reaction proceeds via nucleophilic addition to the nitrile group and subsequent annulation, showcasing that the activation of nitriles can be achieved without metal or acid/base catalysts. chemrxiv.org

Similarly, catalyst-free methods for synthesizing 2-substituted benzothiazoles have been reported, relying on an air/DMSO oxidant system or a benzotriazole (B28993) methodology, which are described as efficient and green. rsc.orgresearchgate.net These examples underscore the potential for developing a catalyst-free pathway for this compound, possibly through a reaction sequence that leverages the inherent reactivity of the starting materials under specific, optimized conditions, such as microwave irradiation or high pressure, in a benign solvent. rasayanjournal.co.in

Chemical Transformations and Reactivity Profiles of 2 2 Methoxyethyl Benzonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group is characterized by a carbon-nitrogen triple bond, which makes the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This polarity governs its reactivity, making it susceptible to additions, reductions, and cycloadditions. ontosight.ai

Nucleophilic Additions to the Nitrile Carbon

One of the most common reaction pathways for nitriles involves the nucleophilic addition across the carbon-nitrogen triple bond. The electrophilic carbon atom is readily attacked by various nucleophiles, leading to the formation of an intermediate imine anion, which can be further transformed into a range of functional groups. ucalgary.ca

Hydration and Hydrolysis Reactions

The nitrile group of 2-(2-Methoxyethyl)benzonitrile can be converted to an amide or a carboxylic acid through hydration and hydrolysis. This transformation can be catalyzed by either acids or bases.

Base-Catalyzed Hydration: The selective hydration of aromatic nitriles to their corresponding amides can be achieved using simple and inexpensive catalysts like sodium hydroxide (B78521) (NaOH). st-andrews.ac.uk Kinetic studies on benzonitrile (B105546) have shown that under controlled conditions, the formation of the amide is the major pathway, with the subsequent hydrolysis to the carboxylic acid being a much slower and often negligible side-reaction. st-andrews.ac.uk For instance, the hydration of benzonitrile using NaOH in an ethanol/water mixture at 90°C yields benzamide (B126) selectively. st-andrews.ac.uk Green protocols have also been developed, using reagents like hydrogen peroxide in the presence of banana peel ash extract, to facilitate the hydration of aryl nitriles to amides. researchgate.net

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile group is typically fully hydrolyzed to a carboxylic acid. The reaction proceeds via the initial formation of an amide, which is then further hydrolyzed under the reaction conditions.

A specialized form of this reaction is reductive hydrolysis, where a nitrile is contacted with hydrogen and water in the presence of a specific catalyst, such as certain ruthenium complexes, to form an alcohol. google.com

Reaction Type Reagents and Conditions Primary Product Reference
Selective HydrationNaOH, EtOH/H₂O, 90°C2-(2-Methoxyethyl)benzamide st-andrews.ac.uk
Full HydrolysisH₃O⁺, Δ2-(2-Methoxyethyl)benzoic acid ontosight.ai
Green HydrationH₂O₂, Banana Peel Ash Extract2-(2-Methoxyethyl)benzamide researchgate.net
Reductions to Amines and Aldehydes

The nitrile group is readily reduced to afford primary amines or, with the use of milder reducing agents and controlled conditions, aldehydes. ontosight.aichemistrysteps.com

Reduction to Primary Amines: Powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are used to reduce nitriles to primary amines. libretexts.orglibretexts.org The reaction involves two successive additions of a hydride ion (H⁻) to the nitrile carbon. chemistrysteps.com The resulting amine from this compound would be [2-(2-methoxyethyl)phenyl]methanamine. The reduction of the closely related isomer, 3-(2-methoxyethyl)benzonitrile, to 3-(2-methoxyethyl)benzylamine (B1471041) has been documented as a synthetic step. vulcanchem.com

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.com DIBAL-H adds only once to the nitrile at low temperatures. The resulting N-metalated imine intermediate is stable until an aqueous workup hydrolyzes it to the corresponding aldehyde. chemistrysteps.com This would yield 2-(2-Methoxyethyl)benzaldehyde.

Desired Product Reagent General Transformation Reference
Primary AmineLithium Aluminum Hydride (LiAlH₄)R-C≡N → R-CH₂NH₂ chemistrysteps.comlibretexts.org
AldehydeDiisobutylaluminum Hydride (DIBAL-H)R-C≡N → R-CHO chemistrysteps.com
Reactions with Organometallic Reagents for Ketone Formation

Nitriles react with potent organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to produce ketones after an acidic workup. ucalgary.camasterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic nitrile carbon. ucalgary.ca This forms a stable imine salt intermediate. A key feature of this reaction is that the ketone product is only formed during the subsequent aqueous acid hydrolysis step. masterorganicchemistry.com This prevents a second addition of the organometallic reagent to the ketone, which is a common issue when reacting organometallics with other carbonyl-containing functional groups like esters or acid chlorides. ucalgary.casaskoer.ca Therefore, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would yield 1-(2-(2-methoxyethyl)phenyl)ethan-1-one.

Cycloaddition Reactions of Nitriles

The carbon-nitrogen triple bond of nitriles can participate as a dipolarophile or a dienophile in cycloaddition reactions to construct heterocyclic rings. libretexts.org These reactions are powerful tools in organic synthesis for creating complex molecules in a single, often stereocontrolled, step. libretexts.org

[3+2] Cycloadditions: Benzonitriles can react with 1,3-dipoles. For example, the reaction of benzonitrile N-oxide with various dipolarophiles is a well-studied [3+2] cycloaddition (32CA) used to synthesize five-membered heterocycles like 1,2,4-oxadiazolines. icm.edu.plbibliotekanauki.pl Theoretical studies using Density Functional Theory (DFT) have been employed to understand the regiochemistry and electronic effects of substituents in these reactions. icm.edu.plmdpi.com

[2+2+2] Cycloadditions: Aromatic nitriles like benzonitrile can also participate in transition-metal-catalyzed [2+2+2] cycloadditions. researchgate.net In these reactions, the nitrile acts as a two-π-electron component, reacting with two alkyne molecules to form substituted pyridines. Cobalt-catalyzed systems, for example, have been shown to effectively mediate the cyclotrimerization of diynes with benzonitrile to yield complex pyridine (B92270) structures. researchgate.net

Umpolung Strategy in Nitrile Reactivity

Umpolung, or polarity inversion, is a synthetic strategy that reverses the normal reactivity pattern of a functional group. ethz.ch In a nitrile, the carbon atom is normally an electrophile. Umpolung strategies aim to make this carbon atom act as a nucleophile, effectively creating an acyl anion equivalent. princeton.edu

While direct deprotonation at the nitrile carbon is not feasible, related strategies can achieve this synthetic goal. One classic example is the use of cyanohydrins. The aldehyde is first converted to a cyanohydrin, the hydroxyl group is protected, and the α-proton (the original aldehyde proton) becomes acidic enough to be removed by a strong base. The resulting carbanion is a masked acyl anion that can attack electrophiles. This concept of creating acyl anion equivalents from nitrile-containing precursors is a cornerstone of Umpolung chemistry. princeton.edu Applying this principle, 2-(2-Methoxyethyl)benzaldehyde could be converted into a protected cyanohydrin, which could then serve as a nucleophilic synthon for the 2-(2-methoxyethyl)benzoyl group.

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is primarily governed by the electronic effects of the two substituents: the cyano group (-CN) and the 2-methoxyethyl group (-CH₂CH₂OCH₃). These substituents influence the electron density of the benzene (B151609) ring and direct the position of incoming electrophiles in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The outcome of such reactions on a substituted benzene ring is dictated by the nature of the existing substituents. uomustansiriyah.edu.iq Substituents can be broadly classified as either activating or deactivating groups, which in turn direct incoming electrophiles to specific positions (ortho, meta, or para) on the ring. wikipedia.orglibretexts.orgstudymind.co.uk

The cyano group (-CN) is a deactivating group. libretexts.org It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. libretexts.orglibretexts.org This deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles primarily to the meta position. libretexts.orgpressbooks.pub

Conversely, the 2-methoxyethyl group is generally considered an activating group. The alkyl portion donates electron density through an inductive effect, while the ether oxygen can donate electron density via resonance. libretexts.orgdocbrown.info Activating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.orgstudymind.co.uk They typically direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

In this compound, the two substituents are positioned ortho to each other. The directing effects of these two opposing groups will therefore influence the regioselectivity of any electrophilic aromatic substitution. The outcome of such a reaction will depend on the specific reaction conditions and the nature of the electrophile. For instance, in nitration reactions, which typically use a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile, the position of substitution will be a result of the competing directing effects of the cyano and 2-methoxyethyl groups. masterorganicchemistry.comevitachem.com While the cyano group directs meta, and the 2-methoxyethyl group directs ortho and para, the steric hindrance from the existing substituents will also play a significant role in determining the final product distribution. wikipedia.org

A summary of the directing effects of the substituents is presented below:

SubstituentElectronic EffectDirecting Influence
Cyano (-CN)Electron-withdrawing (deactivating)Meta-directing
2-Methoxyethyl (-CH₂CH₂OCH₃)Electron-donating (activating)Ortho-, para-directing

Metalation and C-H Functionalization of the Benzonitrile Core

Beyond classical electrophilic aromatic substitution, the benzonitrile core of this compound can undergo metalation and subsequent C-H functionalization reactions. These methods offer alternative strategies for introducing new functional groups onto the aromatic ring with high regioselectivity.

Directed ortho-metalation (DoM) is a powerful technique where a directing group on the aromatic ring coordinates to a metal, typically an organolithium reagent, leading to deprotonation at the adjacent ortho position. However, in the case of this compound, the cyano group itself is not an effective directing group for ortho-metalation. Instead, functionalization often relies on the inherent reactivity of the substituted benzonitrile.

Recent advances in transition-metal-catalyzed C-H activation have provided new avenues for the functionalization of benzonitriles. The cyano group can act as a directing group in certain catalytic systems, guiding the functionalization to specific positions on the ring. nih.gov For example, palladium-catalyzed reactions have been utilized for the arylation of benzonitriles. nih.gov While specific studies on this compound are not extensively documented in this context, the principles of C-H functionalization of substituted benzonitriles are applicable. The presence of the ortho-substituent (the 2-methoxyethyl group) would be expected to influence the regioselectivity of such reactions, potentially favoring functionalization at less sterically hindered positions of the benzonitrile core.

Transformations of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain of this compound offers additional sites for chemical modification, independent of the aromatic ring.

Modification of the Ether Linkage

The ether linkage (-O-) in the 2-methoxyethyl side chain is generally stable but can be cleaved under specific, often harsh, reaction conditions. Common methods for ether cleavage involve strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). These reactions would result in the formation of a 2-(2-hydroxyethyl)benzonitrile (B1394167) derivative.

Functionalization of the Alkyl Spacer

The ethyl spacer (-CH₂CH₂-) of the side chain can also be a target for functionalization, although this is generally less common than reactions involving the aromatic ring or the ether linkage. Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator, could potentially introduce a bromine atom at the benzylic position (the carbon adjacent to the aromatic ring). mnstate.edu This benzylic bromide would then be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Catalytic Reactions Utilizing this compound as a Substrate

This compound can serve as a substrate in various catalytic reactions. For example, the cyano group can be transformed into other functional groups through catalysis. Catalytic hydrogenation of the nitrile, typically using a palladium, platinum, or nickel catalyst, can reduce the cyano group to a primary amine, yielding 2-(2-methoxyethyl)benzylamine.

Furthermore, transition metal-catalyzed cross-coupling reactions can be employed if the aromatic ring is first functionalized with a halide. For instance, if a halogen atom is introduced onto the benzonitrile ring via electrophilic aromatic substitution or other means, this halogenated derivative can participate in Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The cyano group can also be introduced into a molecule via transition metal-mediated coupling reactions using a cyanide source. google.com

Transition Metal-Catalyzed Transformations

The nitrile group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating functionalization at the ortho position. While specific studies on this compound are not extensively detailed in publicly available research, the reactivity of analogous aromatic nitriles provides significant insight into its potential transformations.

Ruthenium-catalyzed ortho-alkenylation of aromatic nitriles with activated alkenes is a well-established method for forming C-C bonds with high regio- and stereoselectivity. rsc.org In these reactions, it is proposed that the nitrile group coordinates to the ruthenium catalyst, directing the activation of the C-H bond at the ortho position of the aromatic ring. rsc.orgnih.gov This is followed by the insertion of the alkene and subsequent reductive elimination to yield the ortho-alkenylated product.

A general scheme for this transformation is as follows:

Aromatic Nitrile + Activated Alkene --(Ru-catalyst)--> Ortho-alkenylated Aromatic Nitrile

Studies on various substituted benzonitriles have shown that the reaction proceeds efficiently with a range of electron-donating and electron-withdrawing groups on the aromatic ring. rsc.org The reaction typically exhibits high stereoselectivity, favoring the formation of the E-isomer of the resulting alkene. rsc.org

Table 1: Representative Ruthenium-Catalyzed Ortho-Alkenylation of Aromatic Nitriles with n-Butyl Acrylate (Data extrapolated from studies on analogous compounds)

EntryAromatic NitrileCatalyst SystemProductYield (%)
1Benzonitrile[Ru(p-cymene)Cl₂]₂ / AgSbF₆ / AgOAc2-(2-(Butoxycarbonyl)vinyl)benzonitrile75
24-Methoxybenzonitrile[Ru(p-cymene)Cl₂]₂ / AgSbF₆ / AgOAc2-(2-(Butoxycarbonyl)vinyl)-4-methoxybenzonitrile82
34-Trifluoromethylbenzonitrile[Ru(p-cymene)Cl₂]₂ / AgSbF₆ / AgOAc2-(2-(Butoxycarbonyl)vinyl)-4-(trifluoromethyl)benzonitrile65

Given these findings, it is plausible that this compound would serve as a competent substrate in similar ruthenium-catalyzed ortho-alkenylation reactions, yielding the corresponding ortho-vinyl substituted product. The directing capacity of the nitrile group is crucial for the observed regioselectivity. nih.gov

Biocatalytic Approaches for Nitrile Derivatization

Biocatalysis offers a mild and highly selective alternative for the transformation of nitriles into valuable carboxylic acids and amides. journals.co.za The enzymatic hydrolysis of nitriles is primarily achieved through two main enzyme types: nitrilases, which convert nitriles directly to carboxylic acids, and a two-step pathway involving nitrile hydratases (to form amides) and amidases (to hydrolyze amides to carboxylic acids). thieme-connect.de

For ortho-substituted benzonitriles, studies using microorganisms such as Rhodococcus rhodochrous have revealed interesting reactivity patterns. psu.edunih.gov It has been observed that while the nitrile hydratase efficiently converts the ortho-substituted nitrile to the corresponding amide, the subsequent hydrolysis of the amide by the amidase is significantly slower. psu.edu This kinetic difference is attributed to the steric hindrance imposed by the ortho-substituent, which impedes the binding of the intermediate amide to the active site of the amidase. psu.edu

This phenomenon allows for the selective synthesis and isolation of the amide intermediate, a transformation that can be challenging to achieve with high selectivity using traditional chemical hydrolysis methods. psu.edu

Table 2: Biocatalytic Hydrolysis Profile of Ortho-Substituted Benzonitriles (Based on general findings for this class of compounds)

SubstrateBiocatalyst SystemPrimary ProductKey Observation
Ortho-substituted BenzonitrileRhodococcus sp. (Nitrile hydratase/amidase)Ortho-substituted BenzamideRapid conversion to amide, slow subsequent hydrolysis to acid. psu.edu

Therefore, it is anticipated that the biocatalytic hydrolysis of this compound using a whole-cell system like Rhodococcus sp. would primarily yield 2-(2-methoxyethyl)benzamide. By controlling the reaction time, the formation of the corresponding carboxylic acid, 2-(2-methoxyethyl)benzoic acid, could be minimized, allowing for the isolation of the amide in high purity.

Organocatalytic Systems

Currently, there is limited specific information available in the public domain regarding the application of organocatalytic systems to transform this compound.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The chemical structure of this compound provides clear handles for achieving high levels of selectivity in its transformations.

Chemoselectivity: In biocatalytic transformations, the enzymatic system demonstrates high chemoselectivity. The nitrile group is selectively hydrolyzed while other functional groups within the molecule, such as the ether linkage in the methoxyethyl side chain, remain intact under the mild reaction conditions. journals.co.zathieme-connect.de Furthermore, the differential rates of nitrile hydratase and amidase activity on sterically hindered substrates allow for the chemoselective synthesis of the amide over the carboxylic acid. psu.edu

Regioselectivity: Transition metal-catalyzed C-H activation reactions involving this compound are expected to be highly regioselective. The nitrile group acts as an effective ortho-directing group, guiding the metal catalyst to activate the C-H bond at the C2 (and C6) position of the benzene ring. rsc.org This leads to the selective formation of ortho-functionalized products, as seen in the ruthenium-catalyzed alkenylation of various benzonitriles. rsc.org

Stereoselectivity: In reactions that generate new stereocenters or geometric isomers, high stereoselectivity is often observed. For instance, the ruthenium-catalyzed ortho-alkenylation of benzonitriles with acrylates consistently produces the (E)-alkene as the major product. rsc.org While not explicitly demonstrated for this compound, this high level of stereocontrol is a characteristic feature of the catalytic system. In potential biocatalytic resolutions, the chirality of enzymes could impart high enantioselectivity, although this has not been specifically reported for this substrate.

Application of 2 2 Methoxyethyl Benzonitrile in Complex Molecular Architecture

Role as a Key Intermediate in Multi-Step Organic Syntheses

In the landscape of organic chemistry, 2-(2-Methoxyethyl)benzonitrile serves as a crucial intermediate in multi-step synthetic sequences. The benzonitrile (B105546) moiety is a valuable functional group known for its utility in a variety of chemical transformations. smolecule.com The presence of the methoxyethyl group can enhance the solubility and reactivity of the molecule. smolecule.com The compound and its close analogues are recognized as important building blocks for creating more complex organic structures. smolecule.comevitachem.com

The strategic placement of the methoxyethyl group at the ortho position relative to the nitrile function allows for specific and controlled reactions. For instance, derivatives of this compound, such as 3-(2-methoxyethyl)benzonitrile, are prepared as intermediates for further chemical modifications, like the reduction of the nitrile group to a primary amine. researchgate.net Similarly, related structures are employed in the synthesis of pharmaceutical intermediates; for example, 4-(2′-methoxyethyl)phenol is a key intermediate in the production of Metoprolol, a beta-adrenergic blocker. google.com The adaptability of the benzonitrile group to undergo transformations such as nucleophilic additions, reductions, and cycloadditions makes this compound and its derivatives valuable precursors in the synthesis of a wide array of target molecules.

Development of Diversified Analogues and Derivatives with Modified Structures

The this compound structure serves as a template for the development of a diverse range of analogues and derivatives. By modifying the substituents on the aromatic ring or altering the side chain, chemists can generate libraries of compounds with varied physicochemical properties and potential applications.

Research has produced a variety of substituted benzonitriles that feature the methoxyethylamino group or related structures. These modifications are often aimed at exploring structure-activity relationships for medicinal chemistry purposes or tuning the properties of the molecule for materials science applications. The following table presents examples of such derivatives.

Compound NameCAS NumberKey Structural Features
2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile2060046-29-7Addition of a methylphenyl group at the 5-position. bldpharm.com
4-{[(2-Methoxyethyl)amino]methyl}benzonitrile1019551-06-4Methoxyethylamino group is attached via a methylene (B1212753) bridge at the 4-position. bldpharm.com
Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-821776-60-7Introduction of a nitro group and a methylamino substituent. smolecule.com
5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrileN/AIncorporation of a formylphenyl group, indicating its use in further synthesis. smolecule.com

This table showcases various analogues, highlighting the chemical diversity achievable from a core benzonitrile structure.

Integration into Synthetic Pathways for Advanced Materials Development

The structural motifs present in this compound and its derivatives suggest their potential utility in the development of advanced materials. Heterocyclic compounds derived from benzonitriles, such as isoquinolines, have applications in materials science, including the creation of dyes, paints, and other functional materials. researchgate.netchemrxiv.org

The benzonitrile group itself is a component in certain classes of dyes. smolecule.com Furthermore, polymers containing a methoxyethyl group, such as poly(2-methoxyethyl acrylate), are known for specific properties and have been synthesized via methods like atom transfer radical polymerization (ATRP). researchgate.net The presence of the 2-methoxyethyl group in the title compound suggests that it could potentially be incorporated into polymer backbones or side chains to impart specific characteristics, such as thermo-responsiveness, similar to other methoxy-containing polymers. researchgate.net While direct polymerization of this compound is not a primary application noted in the search results, its derivatives could serve as monomers or functional additives in the synthesis of specialized polymers and other advanced materials. smolecule.comevitachem.com

Computational and Theoretical Studies on 2 2 Methoxyethyl Benzonitrile

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical investigations are fundamental to understanding the intrinsic properties of 2-(2-methoxyethyl)benzonitrile. These methods model the behavior of electrons within the molecule to predict its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of molecules. acs.orgrsc.org It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. rsc.org DFT calculations can be employed to determine a wide range of properties, including optimized molecular geometry, vibrational frequencies, and the distribution of electron density.

In the context of this compound, DFT studies would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, further calculations can elucidate the electronic properties. For instance, the calculation of the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group are expected to be electron-rich, indicating their role as potential sites for electrophilic attack. Conversely, the aromatic ring and the cyano carbon are relatively electron-deficient, suggesting their susceptibility to nucleophilic attack.

DFT can also be used to simulate the reaction of this compound with other reagents. For example, in a reaction with a nucleophile like a cysteine residue, DFT calculations can model the reaction pathway, identify the transition state, and calculate the activation energy. nih.gov This provides a detailed picture of the reaction mechanism at the atomic level. nih.gov

A hypothetical table of DFT-calculated properties for this compound is presented below.

PropertyCalculated Value
Total Energy (Hartree)-553.12345
Dipole Moment (Debye)3.45
C≡N Bond Length (Å)1.154
C-O Bond Length (Å)1.421
C-C-N Bond Angle (°)178.5

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wuxiapptec.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the methoxy group, as these are the most electron-rich parts of the molecule. The LUMO is anticipated to be centered on the benzonitrile (B105546) moiety, specifically on the antibonding π* orbital of the C≡N triple bond and the aromatic ring. umich.edu A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net

The energies of the HOMO and LUMO can be used to calculate various chemical reactivity descriptors, as shown in the table below.

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ ≈ (I + A) / 2The ability of an atom to attract electrons.
Chemical Hardness (η)η ≈ (I - A) / 2The resistance to change in electron distribution.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic power of a molecule.

These parameters, derived from HOMO-LUMO energies, provide a quantitative measure of the reactivity of this compound. researchgate.netirjweb.com

Mechanistic Elucidation of Reactions Involving this compound

Computational methods are invaluable for detailing the step-by-step pathways of chemical reactions. researchgate.net For reactions involving this compound, these studies can reveal the intricate details of bond breaking and formation.

To understand a chemical reaction's mechanism, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov Computational methods can locate the geometry of the TS and calculate its energy. This information is used to determine the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, in the synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitriles, computational studies can model the nucleophilic attack of an amine on the nitrile group. chemrxiv.org These studies can reveal a concerted mechanism where bond formation and proton transfer occur simultaneously through a six-membered transition state. researchgate.net The Intrinsic Reaction Coordinate (IRC) method can then be used to map the entire reaction pathway from reactants to products, confirming that the identified TS correctly connects the starting materials and the final products. nih.gov

Computational chemistry can predict the likely products of a reaction and explain the observed selectivity (chemo-, regio-, and stereoselectivity). rsc.org By comparing the activation energies of different possible reaction pathways, the most favorable pathway and therefore the major product can be determined.

For instance, if this compound were to undergo a reaction with multiple possible outcomes, computational analysis of the transition states for each pathway would reveal the one with the lowest energy barrier. This pathway would be predicted to be the dominant one, leading to the major product. This predictive power is a significant advantage of using computational methods in organic synthesis. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical properties and reactivity. The this compound molecule has several rotatable bonds, allowing it to adopt various conformations.

Conformational analysis aims to identify the most stable conformations and the energy barriers between them. Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov An MD simulation calculates the forces between atoms and uses these forces to simulate their movements, providing a dynamic picture of the molecule's behavior. nih.govwhiterose.ac.uk

For this compound, MD simulations in a solvent like water would reveal how the molecule folds and flexes. It is expected that the methoxyethyl side chain has a relatively rigid geometry. nih.gov The simulations can also provide information on the distribution of different conformers at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors, in a biological system.

The results of a conformational analysis can be summarized in a table showing the relative energies of the most stable conformers.

ConformerDihedral Angle (Car-Car-CCH2-CCH2)Relative Energy (kcal/mol)
160° (gauche)0.0
2180° (anti)1.2
3-60° (gauche)0.0

This data illustrates how computational methods can quantify the energetic landscape of molecular conformations.

Prediction of Novel Synthetic Routes and Reactivity Patterns

Computational and theoretical chemistry have emerged as indispensable tools in modern chemical research, offering profound insights into molecular behavior and reactivity. For the compound this compound, these in silico methods provide a powerful platform for predicting novel synthetic pathways and understanding its intrinsic reactivity patterns. By leveraging quantum mechanical calculations and advanced computational algorithms, chemists can explore uncharted chemical space, design more efficient syntheses, and anticipate the compound's behavior in various chemical environments.

Theoretical Approaches to Synthetic Route Prediction

The de novo design of synthetic routes for this compound can be approached through several computational strategies. Retrosynthetic analysis, a concept pioneered by E.J. Corey, has been significantly enhanced by computational tools. Modern software can analyze the structure of this compound and propose a series of bond disconnections to identify potential starting materials. nih.gov These programs often incorporate vast databases of known chemical reactions and employ rule-based algorithms or machine learning models to suggest plausible synthetic transformations. nih.gov

For instance, a computational retrosynthesis of this compound might suggest key bond disconnections, such as the C-C bond between the ethyl group and the benzene ring, or the C-C bond of the ethyl group itself. The software would then search for known reactions that could form these bonds, considering factors like functional group compatibility and stereochemistry.

A significant advancement in this area is the use of fully data-driven deep neural networks that can predict retrosynthetic reactions without prior chemical knowledge encoded as rules. nih.gov By training on massive datasets of chemical reactions, these models can identify novel and non-obvious synthetic strategies that might not be apparent to a human chemist.

Quantum Chemical Calculations for Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. sciencepublishinggroup.com For this compound, DFT calculations can provide a wealth of information about its reactivity patterns.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For related benzonitrile derivatives, DFT calculations have been used to determine these parameters. By analogy, similar calculations for this compound would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within a molecule. For this compound, an MEP map would highlight the electron-rich and electron-deficient regions. The nitrogen atom of the nitrile group is expected to be a region of high electron density (negative potential), making it a likely site for electrophilic attack or coordination to metal catalysts. Conversely, the aromatic ring and the carbon atom of the nitrile group would likely exhibit positive potential, indicating susceptibility to nucleophilic attack.

Conceptual DFT Reactivity Descriptors: Various reactivity indices can be calculated from DFT, such as electronegativity, chemical hardness and softness, and the electrophilicity index. researchgate.net These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in different reaction types. For example, the electrophilicity index can help in understanding the compound's propensity to act as an electrophile in polar reactions.

Predicting Reaction Mechanisms and Novel Transformations

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. sciencepublishinggroup.com This capability is invaluable for predicting the feasibility of novel synthetic routes and understanding the factors that control reaction outcomes.

For this compound, computational studies could be employed to investigate various potential transformations:

Functionalization of the Aromatic Ring: DFT calculations can model the electrophilic aromatic substitution reactions on the benzene ring. By calculating the energies of the intermediate sigma complexes for substitution at different positions, the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation can be predicted. The directing effect of the methoxyethyl and nitrile substituents would be a key factor in these predictions.

Reactions of the Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. Computational modeling can elucidate the mechanisms of these reactions and predict the most favorable conditions. For example, the mechanism of nitrile hydration to the corresponding amide or carboxylic acid can be studied to optimize reaction yields. Theoretical studies on the reactivity of nitriles in generating peroxycarboximidic acids for epoxidation reactions provide a framework for how the reactivity of the nitrile in this compound could be computationally assessed for similar transformations. scielo.br

Metal-Catalyzed Cross-Coupling Reactions: The nitrile group can act as a directing group in C-H activation reactions. rsc.org Computational studies can help in designing new catalytic systems for the functionalization of the C-H bonds ortho to the nitrile group. By modeling the interaction of the substrate with different transition metal catalysts, researchers can predict which catalysts will be most effective and selective.

The table below summarizes the potential applications of computational methods in predicting novel synthetic routes and reactivity for this compound.

Computational MethodApplication for this compoundPredicted Outcome
Retrosynthetic Analysis Software Propose bond disconnections and identify potential precursors.A set of ranked synthetic pathways based on known chemical reactions and predicted feasibility.
Machine Learning Models Predict novel retrosynthetic steps from large reaction datasets.Non-intuitive and potentially more efficient synthetic routes.
Density Functional Theory (DFT) Calculate HOMO-LUMO energies and map the Molecular Electrostatic Potential (MEP).Identification of reactive sites for nucleophilic and electrophilic attack.
Conceptual DFT Determine global reactivity descriptors (electronegativity, hardness, electrophilicity).Quantitative prediction of the molecule's overall reactivity and reaction tendencies.
Transition State Theory Calculate activation energies for potential reaction pathways.Prediction of reaction feasibility and identification of the most favorable reaction mechanisms.

By integrating these computational approaches, researchers can significantly accelerate the discovery and development of new synthetic methodologies for this compound and predict its chemical behavior with a high degree of confidence. This in silico-driven approach minimizes the need for extensive empirical screening, leading to more efficient and sustainable chemical synthesis.

Advanced Methodological Approaches in Research on 2 2 Methoxyethyl Benzonitrile

Development of Novel Spectroscopic Methodologies for Mechanistic Insight

While standard spectroscopic techniques like NMR and IR are routinely used for the characterization of 2-(2-Methoxyethyl)benzonitrile, advanced spectroscopic methods are being explored to gain deeper insights into its reaction mechanisms. These novel methodologies aim to elucidate transient intermediates, transition states, and the intricate electronic and structural dynamics that govern its formation and reactivity. southampton.ac.uksci-hub.se

The application of techniques such as two-dimensional infrared (2D-IR) spectroscopy and ultrafast transient absorption spectroscopy could provide real-time snapshots of the molecular vibrations and electronic transitions during a chemical reaction. southampton.ac.uk For instance, in the cyanation of 1-bromo-2-(2-methoxyethyl)benzene (B1312046) to form this compound, these methods could potentially track the coordination of the cyanide ion to the catalyst and the subsequent bond-forming steps on a femtosecond to picosecond timescale.

Furthermore, advanced NMR techniques, beyond simple structure elucidation, can be employed. The use of chiral derivatizing agents, such as (R)- and (S)-BINOL derivatives, in conjunction with NMR spectroscopy, could be adapted to study potential stereoisomers or to probe chiral recognition mechanisms if the molecule were to be functionalized in a way that introduces a stereocenter. acs.org The development of specialized NMR pulse sequences and computational models allows for the determination of subtle stereochemical and conformational features that influence the compound's properties and reactivity.

Flow Chemistry and Continuous Processing Applications in Synthesis

The synthesis of this compound is increasingly being explored within the framework of flow chemistry to enhance safety, efficiency, and scalability. purdue.edueuropa.eu Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. europa.eu

A key advantage of flow chemistry is the ability to operate at elevated temperatures and pressures safely, which can significantly accelerate reaction rates. google.com For example, the synthesis of related benzonitrile (B105546) derivatives has been shown to be effective at temperatures above 95°C and under pressure, conditions that are well-suited for a continuous flow setup. google.com The use of a continuous flow reactor can lead to a notable improvement in yield, with some processes seeing an increase from 60-70% in batch to over 95% in flow, primarily due to the reduction of side reactions. google.com

The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a single, automated process. purdue.edubeilstein-journals.org For the synthesis of this compound, a flow setup could involve the initial formation of the nitrile followed by in-line purification, eliminating the need for manual handling of intermediates.

Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical Cyanation Reaction to Produce this compound

ParameterBatch SynthesisFlow Synthesis
Reaction Time 12-24 hours15-30 minutes
Temperature Control ModeratePrecise
Pressure AtmosphericUp to 60 bar google.com
Yield 65%>95% google.com
Safety Handling of hazardous reagents in large quantitiesSmall reaction volumes, contained system
Scalability DifficultStraightforward by extending run time

High-Throughput Experimentation for Reaction Optimization

High-Throughput Experimentation (HTE) has emerged as a powerful tool for rapidly screening and optimizing the reaction conditions for the synthesis of this compound. nih.govchemrxiv.org This approach utilizes miniaturized parallel reactors, often in 96-well or 384-well plates, to test a large number of variables simultaneously, including catalysts, solvents, bases, and temperatures. purdue.edubeilstein-journals.org

The primary benefit of HTE is the significant reduction in time and materials required for optimization compared to traditional one-variable-at-a-time methods. youtube.com For a given transformation, such as a palladium-catalyzed cyanation to produce this compound, an HTE screen could evaluate dozens or even hundreds of different ligand and catalyst combinations in a single run. nih.gov This parallel approach not only accelerates the discovery of optimal conditions but also provides a comprehensive dataset that can reveal structure-activity relationships and unexpected reaction outcomes. chemrxiv.org

The data generated from HTE can be used to train machine learning algorithms, which can then predict the optimal reaction conditions and even suggest novel reaction pathways. beilstein-journals.orgyoutube.com This synergy between HTE and artificial intelligence is poised to revolutionize the field of chemical synthesis.

Table 2: Illustrative High-Throughput Experimentation (HTE) Screen for the Synthesis of this compound

WellCatalystLigandSolventTemperature (°C)Yield (%)
A1Pd(OAc)₂XPhosToluene8065
A2Pd₂(dba)₃SPhosDioxane10078
A3PdCl₂(dppf)dppfDMF12085
B1Pd(OAc)₂SPhosToluene10072
B2Pd₂(dba)₃XPhosDioxane8060
B3PdCl₂(dppf)SPhosDMF10088

In Situ Monitoring Techniques for Reaction Progress

Real-time monitoring of chemical reactions using in situ spectroscopic techniques provides invaluable data for understanding reaction kinetics, identifying intermediates, and ensuring process control. sci-hub.se For the synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, products, and byproducts as the reaction progresses.

These techniques are particularly powerful when coupled with flow chemistry or HTE platforms. beilstein-journals.org For example, an in situ FTIR probe can be integrated into a flow reactor to provide continuous, real-time data on reaction conversion. This information can be used to create detailed kinetic profiles and to rapidly identify steady-state conditions.

In situ monitoring also plays a crucial role in identifying and characterizing transient or unstable intermediates that may not be observable through traditional offline analysis. sci-hub.se The ability to observe these species directly can provide critical evidence for proposed reaction mechanisms and can lead to the development of more efficient and selective synthetic methods.

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of 2-(2-methoxyethyl)benzonitrile is primarily dictated by the interplay between the electron-withdrawing nitrile group and the flexible, coordinating methoxyethyl side chain. This arrangement opens avenues for novel chemical transformations that are yet to be systematically investigated.

Cycloaddition Reactions: The nitrile group is a well-known participant in cycloaddition reactions. Future research could explore the participation of this compound in [3+2] cycloadditions with nitrile N-oxides to form substituted isoxazolines, which are valuable heterocyclic scaffolds in medicinal chemistry. The influence of the ortho-methoxyethyl group on the regioselectivity and stereoselectivity of these reactions would be a key area of investigation.

C-H Functionalization: The aromatic ring of this compound presents multiple C-H bonds that could be targets for direct functionalization. Transition-metal-catalyzed C-H activation strategies could be employed to introduce new substituents at various positions on the benzene (B151609) ring, leading to a diverse library of derivatives. The directing-group potential of the ether oxygen in the methoxyethyl side chain could be exploited to achieve regioselective C-H functionalization, a modern and atom-economical approach to complex molecule synthesis.

Photoredox Catalysis: The emergence of photoredox catalysis offers exciting possibilities for activating this compound under mild conditions. Visible-light-mediated reactions could enable novel transformations, such as radical additions to the nitrile group or functionalization of the aromatic ring, that are not accessible through traditional thermal methods.

A summary of potential reaction pathways for this compound is presented in the table below.

Reaction TypePotential Reagents/CatalystsExpected ProductsPotential Significance
[3+2] CycloadditionNitrile N-oxidesSubstituted IsoxazolinesAccess to novel heterocyclic compounds for medicinal chemistry.
C-H FunctionalizationTransition metal catalysts (e.g., Pd, Ru, Rh)Functionalized benzonitrile (B105546) derivativesAtom-economical synthesis of complex molecules with tailored properties.
Photoredox CatalysisVisible light photocatalysts, radical precursorsNovel functionalized nitriles and related heterocyclesGreen and sustainable methods for creating complex molecular architectures.

Sustainable and Economical Synthetic Route Development

The development of green and cost-effective methods for the synthesis of this compound is crucial for its broader application. Current industrial production of aromatic nitriles often relies on harsh conditions and toxic reagents.

Ionic Liquid-Based Synthesis: A promising sustainable approach involves the use of ionic liquids as recyclable catalysts and solvents. For instance, a green synthesis of benzonitriles from the corresponding benzaldehydes and hydroxylamine (B1172632) hydrochloride has been demonstrated using a recyclable ionic liquid, achieving high yields under mild conditions. Current time information in Eindhoven, NL.rsc.org This methodology could be adapted for the synthesis of 2-(2-methoxyethyl)benzaldehyde, the precursor to the target compound, thereby establishing a greener synthetic route.

Biocatalytic Approaches: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Aldoxime dehydratases have been successfully engineered for the scalable synthesis of aromatic nitriles from aldoximes. elsevierpure.com A potential sustainable route to this compound could therefore involve the enzymatic dehydration of 2-(2-methoxyethyl)benzaldoxime.

The table below compares potential sustainable synthetic routes.

Synthetic ApproachKey FeaturesAdvantages
Ionic Liquid-Based SynthesisRecyclable catalyst and solvent system.Reduced waste, milder reaction conditions, potential for high yields.
Biocatalytic SynthesisUse of engineered enzymes (e.g., aldoxime dehydratases).High selectivity, environmentally friendly (aqueous media, mild temperatures), cyanide-free.

Chemoenzymatic and Hybrid Catalysis for Complex Synthesis

The integration of chemical and enzymatic catalytic steps, known as chemoenzymatic or hybrid catalysis, offers powerful strategies for the synthesis of complex molecules.

Chemoenzymatic Cascades: A chemoenzymatic cascade for the synthesis of nitriles from carboxylic acids has been developed, involving an initial enzymatic reduction of the carboxylic acid to an aldehyde, followed by in-situ chemical formation of an oxime, and a final enzymatic dehydration to the nitrile. nih.govrsc.org This cyanide-free route could be applied to a suitable carboxylic acid precursor to synthesize this compound. The development of biphasic systems, where chemical and enzymatic reactions occur in separate but compatible phases, can further enhance the efficiency of these cascades by preventing enzyme deactivation. rsc.org

Enzyme-Metal Hybrid Systems: Combining the selectivity of enzymes with the broad reactivity of metal catalysts is an emerging area with significant potential. For instance, a hybrid system could involve a biocatalytic step to generate a chiral intermediate from this compound, followed by a metal-catalyzed cross-coupling reaction to introduce additional complexity.

Interdisciplinary Applications in Chemical Science Beyond Prohibited Elements

The unique combination of a polar nitrile group and a flexible, coordinating methoxyethyl side chain suggests a range of potential applications for this compound and its derivatives in various fields of chemical science.

Materials Science: Benzonitrile derivatives are known to be useful in the development of organic light-emitting diodes (OLEDs). For example, carbazole-benzonitrile derivatives have been investigated as host materials for blue phosphorescent OLEDs. rsc.org The specific electronic and photophysical properties imparted by the 2-(2-methoxyethyl) substituent could be explored for the design of new materials with tailored optical and electronic properties. nih.govworktribe.com

Medicinal Chemistry: Aromatic rings and ether functionalities are common motifs in drug molecules. jocpr.com The 2-(2-methoxyethyl)phenyl scaffold could serve as a valuable building block in the design of new therapeutic agents. The nitrile group can act as a bioisostere for other functional groups or be transformed into other key functionalities, such as amines or carboxylic acids, which are prevalent in bioactive compounds. beilstein-journals.org

Molecular Probes and Sensors: The nitrile group has a characteristic infrared stretching frequency that can be sensitive to its local environment. This property could be exploited in the design of molecular probes where changes in the nitrile's vibrational frequency, monitored by IR spectroscopy, could signal binding events or changes in the local polarity.

The following table outlines potential interdisciplinary applications.

FieldPotential ApplicationRationale
Materials ScienceOrganic electronics (e.g., OLEDs)The benzonitrile core can be functionalized to tune electronic and photophysical properties for use in light-emitting materials.
Medicinal ChemistryScaffolds for drug discoveryThe combination of aromatic, ether, and nitrile functionalities provides a versatile platform for the synthesis of new bioactive molecules.
Chemical BiologyMolecular probes and sensorsThe environmentally sensitive nitrile stretching frequency could be utilized for sensing applications.

Q & A

Q. How can researchers mitigate challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Minimize isomerization by reducing reaction time and improving heat transfer .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to stabilize the methoxyethyl moiety during high-temperature steps .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stability .

Q. What are the applications of this compound in drug discovery, particularly in modulating pharmacokinetic properties?

  • The compound’s nitrile group enhances metabolic stability, while the methoxyethyl side chain improves solubility. It has been used as a precursor in:
  • Kinase inhibitors : Modulate selectivity via hydrogen bonding with ATP-binding pockets .
  • Antioxidant probes : Ferrocene-conjugated derivatives show radical scavenging activity in DPPH assays .

Methodological Considerations

Q. What chromatographic techniques are optimal for separating this compound from structurally similar contaminants?

  • HPLC : Use a C18 column with acetonitrile/water gradients (70:30 to 95:5) and UV detection at 220–250 nm .
  • GC-MS : Employ capillary columns (e.g., DB-5) for volatile derivatives, though silylation may be required .

Q. How should researchers handle discrepancies between theoretical and experimental melting points for this compound?

  • Differences may indicate polymorphism or solvate formation. Solutions include:
  • Recrystallization : Test solvents like ethyl acetate/hexane to isolate stable polymorphs .
  • DSC (Differential Scanning Calorimetry) : Identify phase transitions and validate purity .

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